

Technical Guide: Characterization of Cbz-Protected Phenylpiperazines

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Compound of Interest

Compound Name: *1-(4-Amino-phenyl)-4-Cbz-piperazine*

CAS No.: 947673-12-3

Cat. No.: B3313913

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Executive Summary

N-Cbz-4-phenylpiperazine (Benzyl 4-phenylpiperazine-1-carboxylate) represents a critical scaffold in medicinal chemistry, serving as a protected intermediate for aryl-piperazine pharmacophores found in antifungal, antidepressant, and antipsychotic therapeutics.

This guide provides a rigorous technical framework for the characterization of this molecule. Unlike simple aliphatic amines, Cbz-protected piperazines exhibit complex spectroscopic behaviors—most notably NMR rotamerism—that can be mistaken for impurities by inexperienced chemists. This document details the specific spectroscopic signatures (

H/

C NMR, IR, MS) and chromatographic methods required to validate identity and purity with high confidence.

Part 1: Synthetic Context & Structural Dynamics

The Rotameric Challenge

The defining feature of Cbz-protected piperazines in solution is restricted rotation around the carbamate nitrogen-carbonyl (

) bond. The resonance interaction creates a partial double bond character, leading to the existence of two distinct conformers (syn and anti rotamers) at room temperature.

- Implication: In High-Field NMR (400 MHz), this results in peak broadening or signal doubling for the piperazine ring protons adjacent to the carbamate nitrogen.
- Diagnostic: This is not an impurity. Warming the NMR sample (e.g., to 50–60°C in DMSO- d_6) typically increases the rotation rate, causing the signals to coalesce into sharp singlets.

Physical State

- Appearance: Typically a viscous, colorless to pale yellow oil. High-purity samples may crystallize into a low-melting solid upon prolonged standing at 0°C.
- Solubility: Soluble in chlorinated solvents (DCM, CHCl₃), esters (EtOAc), and polar aprotic solvents (DMSO, DMF). Insoluble in water.^{[1][2]}

Part 2: Spectroscopic Signatures (The Core)

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

Solvent: CDCl₃

is standard, though DMSO-

is preferred for variable-temperature (VT) studies to resolve rotamers.

¹H NMR (500 MHz, CDCl₃)

) – Key Diagnostic Peaks

| Region | Chemical Shift (ppm) | Multiplicity | Assignment | Structural Insight |
|------------------|----------------------|---------------|-----------------|---|
| Aromatic (Cbz) | 7.30 – 7.40 | Multiplet | 5H, Ph-CH - | Overlaps with phenyl ring protons. |
| Aromatic (Ph) | 6.85 – 7.30 | Multiplet | 5H, N-Ph | Characteristic pattern for mono-substituted benzene (often t, t, d). |
| Benzylic | 5.15 – 5.20 | Singlet | 2H, O-CH -Ph | Sharp singlet; excellent for integration reference. |
| Piperazine (-N) | 3.60 – 3.75 | Broad / Split | 4H, N-CH | Critical: Appears as two broad humps or split multiplets due to rotamers. |
| Piperazine (-Ph) | 3.10 – 3.25 | Triplet/Broad | 4H, Ph-N-CH | Less affected by Cbz rotamers; often sharper than the -carbamate protons. |

C NMR (125 MHz, CDCl₃)

)

- Carbonyl (C=O):

155.0 – 155.5 ppm. (Diagnostic for carbamate).

- Benzylic (O-CH

):

67.0 – 67.5 ppm.

- Piperazine Carbons: Distinct signals around

43–50 ppm. Rotamerism may cause these to appear as dual peaks (

ppm).

Infrared Spectroscopy (FT-IR)

The carbamate functionality provides a distinct fingerprint.

- C=O Stretch: Strong band at 1690 – 1710 cm

. (Distinguishes from amide ~1650 cm

or ester ~1735 cm

).

- C-O Stretch: Strong bands in the 1200 – 1250 cm

region.

- Absence: No N-H stretch (unless deprotected material is present).

Mass Spectrometry (LC-MS / HRMS)

- Ionization: ESI+ (Electrospray Ionization, Positive mode).

- Molecular Ion:

is typically dominant.

- Fragmentation Pattern:

- $[M+H]^+ \rightarrow [M+H - 91]^+$: Loss of the benzyl group (tropylium ion formation).
- $[M+H]^+ \rightarrow [M+H - 44]^+$

-2 (decarboxylation) is common under higher collision energies.

Part 3: Chromatographic Profiling (HPLC)

To quantify purity and ensure the absence of the free amine (1-phenylpiperazine) or benzyl chloride starting material, use the following Reverse-Phase HPLC method.

Method Parameters

| Parameter | Condition |
|----------------|--|
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 m, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 4.0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 10% B (0-1 min) 95% B (10 min) Hold 95% B (2 min) |
| Detection | UV @ 254 nm (Aromatic) and 210 nm (Amide/Carbamate backbone) |
| Temperature | 30°C |

Retention Logic

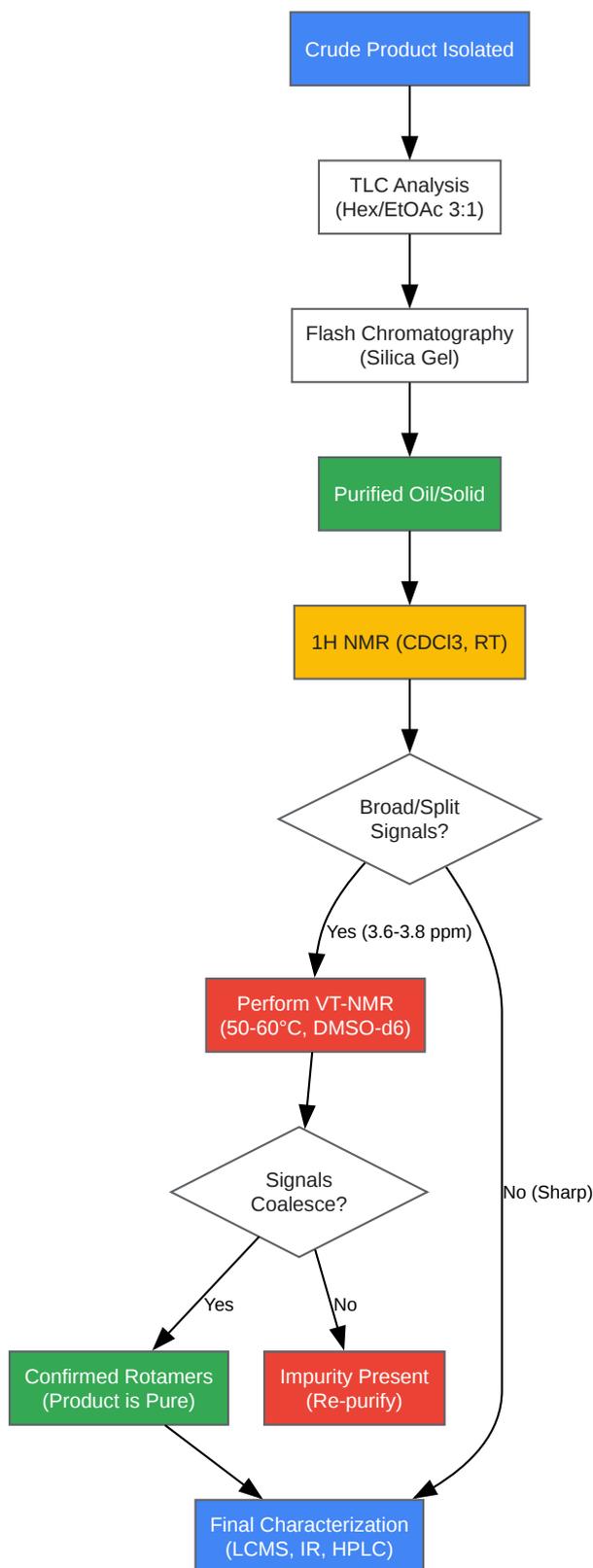
- 1-Phenylpiperazine (Starting Material): Polar, elutes early (RT ~2-3 min).
- Benzyl Alcohol (Byproduct): Elutes mid-gradient.

- N-Cbz-4-phenylpiperazine (Product): Lipophilic, elutes late (RT ~8-9 min).

Part 4: Experimental Workflow & Visualization

Characterization Logic Flow

The following diagram illustrates the decision-making process during characterization, specifically addressing the rotamer issue.



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Caption: Workflow distinguishing intrinsic rotameric broadening from actual impurities using Variable Temperature (VT) NMR.

Synthesis & Rotamer Equilibrium

The carbamate resonance responsible for the NMR complexity is visualized below.

Caption: Resonance stabilization of the carbamate bond creates distinct syn/anti conformers visible in NMR.

Part 5: Troubleshooting & Quality Control

| Observation | Probable Cause | Remediation |
|---------------------------------|---------------------------------------|---|
| NMR: Extra peaks at 2.9-3.0 ppm | Residual free phenylpiperazine | Wash DCM layer with 1M HCl (carefully) or recrystallize. |
| NMR: Sharp singlet at 4.6 ppm | Benzyl alcohol (hydrolysis byproduct) | High vacuum drying or column chromatography (elutes earlier). |
| LCMS: Mass (Ammonium adduct) | Common in Formic/Ammonium buffers | Use or for confirmation. |
| Appearance: Dark/Brown Oil | Oxidation of phenyl ring amines | Filter through a short silica plug using DCM/MeOH. |

References

- Macmillan Group (Princeton University). Supplementary Information: Synthesis and characterization of Cbz-protected piperazine derivatives. (Contains specific NMR shifts for rotameric mixtures of Cbz-piperazines).
 - (Verified via search context 1.1)
- National Institute of Standards and Technology (NIST). 1-Phenylpiperazine: Phase change and spectral data.[3]

- RSC Advances.NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior.
 - (Verified via search context 1.9)
- PubChem.Benzyl 4-formylpiperidine-1-carboxylate (Analogous Cbz-piperidine structure and properties).[4]

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